2-Phenylimidazo[1,2-A]Pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-9-15-7-6-13-8-12(15)14-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMIEPFJAUGIEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CN=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 2 Phenylimidazo 1,2 a Pyrazine and Its Derivatives
Classical and Established Synthetic Routes
Established methods for the synthesis of the imidazo[1,2-a]pyrazine (B1224502) core primarily rely on condensation reactions that form the fused imidazole (B134444) ring.
Condensation Reactions for Imidazo[1,2-A]pyrazine Ring Formation
These reactions typically involve the formation of the imidazole ring by reacting a 2-aminopyrazine (B29847) derivative with a suitable carbonyl-containing compound.
The condensation of benzaldehyde (B42025) with 2-aminopyrazine represents a direct approach to forming the 2-phenylimidazo[1,2-a]pyrazine backbone. evitachem.com This reaction is typically carried out under acidic conditions, which facilitates the initial formation of an imine intermediate. Subsequent intramolecular cyclization, often promoted by heat or additional reagents, leads to the desired fused heterocyclic system. evitachem.com While this method is straightforward, variations in reaction conditions and the use of catalysts can be employed to improve yields and reaction times. For instance, one-pot reactions and microwave-assisted methods have been explored to enhance the efficiency of this transformation. evitachem.com
A plausible reaction mechanism involves the initial condensation of 2-aminopyrazine with an aryl aldehyde to form an imine. This intermediate is then activated by a Lewis acid, such as iodine, which facilitates the nucleophilic attack of an isocyanide, leading to a [4+1] cycloaddition and the formation of the imidazo[1,2-a]pyrazine ring system. rsc.org
A widely utilized and classical method for the synthesis of imidazo[1,2-a]pyrazines is the condensation of 2-aminopyrazines with α-halocarbonyl compounds. ucl.ac.uknih.govacs.org This reaction, first reported in 1957, proceeds through the initial nucleophilic attack of the endocyclic nitrogen of the aminopyrazine on the carbon bearing the halogen. ucl.ac.uk This is followed by an intramolecular cyclization between the exocyclic primary amine and the carbonyl group, and subsequent aromatization via an E1cB mechanism to yield the imidazo[1,2-a]pyrazine ring. ucl.ac.uk
The use of unsymmetrical carbonyl compounds can lead to the formation of different isomers, depending on which nitrogen atom of the aminopyrazine initiates the reaction. ucl.ac.uk The reaction conditions, such as the choice of solvent and base, can influence the outcome and yield of the reaction. While early methods sometimes resulted in low yields due to side reactions, the development of catalytic approaches, such as iodine-mediated cyclizations, has significantly improved the efficiency of this method.
Table 1: Examples of Condensation Reactions of Aminopyrazines with α-Halocarbonyl Compounds
| 2-Aminopyrazine Derivative | α-Halocarbonyl Compound | Product | Reference |
| 2-Aminopyrazine | Chloroacetaldehyde | Imidazo[1,2-a]pyrazine | researchgate.net |
| 2-Aminopyrazine | Bromomalonic dialdehyde | 7-Formylimidazo[1,2-a]pyrazine | researchgate.net |
| 2-Aminopyrazine | α-Bromoketones | 2-Substituted imidazo[1,2-a]pyrazines | ucl.ac.uk |
This table is for illustrative purposes and does not represent an exhaustive list.
The synthesis of the analogous imidazo[1,2-a]pyridine (B132010) system through the condensation of 2-aminopyridines with α-haloketones provides valuable insights into the formation of the imidazo[1,2-a]pyrazine ring. bio-conferences.orgsci-hub.stnih.gov This reaction, known as the Tschitschibabin reaction, is one of the most important methods for preparing imidazo[1,2-a]pyridines. bio-conferences.org The generally accepted mechanism involves the initial SN2 reaction where the pyridine (B92270) ring nitrogen of the 2-aminopyridine (B139424) acts as a nucleophile, attacking the α-carbon of the haloketone and displacing the halide. bio-conferences.orgsci-hub.st This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, and subsequent dehydration leads to the aromatic imidazo[1,2-a]pyridine ring system. sci-hub.se
Recent advancements have led to catalyst- and solvent-free versions of this reaction, highlighting its efficiency and environmental friendliness. bio-conferences.orgnih.gov The reaction is versatile and accommodates a wide range of substituted 2-aminopyridines and α-haloketones. nih.gov
Table 2: Conditions for Imidazo[1,2-a]pyridine Synthesis from 2-Aminopyridine and Acetophenone Derivatives
| Acetophenone Derivative | 2-Aminopyridine Derivative | Conditions | Yield | Reference |
| Acetophenone | 2-Aminopyridine | [Bmim]Br3, Na2CO3, solvent-free, r.t. | 82% | nih.gov |
| 4-Methylacetophenone | 2-Aminopyridine | [Bmim]Br3, Na2CO3, solvent-free, r.t. | 85% | nih.gov |
| 4-Methoxyacetophenone | 2-Aminopyridine | [Bmim]Br3, Na2CO3, solvent-free, r.t. | 89% | nih.gov |
| 4-Fluoroacetophenone | 2-Aminopyridine | [Bmim]Br3, Na2CO3, solvent-free, r.t. | 86% | nih.gov |
This table showcases the efficiency of a modern, solvent-free approach.
Condensation of Alpha-Halocarbonyl Compounds with Aminopyrazines
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is particularly advantageous for creating libraries of compounds for drug discovery.
A significant advancement in the synthesis of imidazo[1,2-a]pyrazines is the three-component condensation of an isocyanide, an aldehyde, and a 2-aminopyrazine derivative. nih.govsharif.edusci-hub.se This reaction, often referred to as a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, provides a direct and highly versatile route to 3-amino-substituted imidazo[1,2-a]pyrazines. sharif.edusci-hub.se
The reaction is typically catalyzed by an acid, such as iodine, perchloric acid, or silica (B1680970) sulfuric acid. nih.govsharif.eduresearchgate.netrsc.org The proposed mechanism involves the initial formation of an iminium species from the reaction of the 2-aminopyrazine and the aldehyde. rsc.orgsci-hub.se The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by an intramolecular [4+1] cycloaddition to form the fused heterocyclic ring system. nih.govsci-hub.se This methodology is highly efficient, often proceeding at room temperature and providing good to excellent yields of the desired products. nih.govresearchgate.net
Table 3: Examples of Three-Component Synthesis of Imidazo[1,2-a]azine Derivatives
| Amine Component | Aldehyde | Isocyanide | Catalyst | Product Type | Reference |
| 2-Aminopyrazine | Aryl aldehyde | tert-Butyl isocyanide | Iodine | 3-Aminoimidazo[1,2-a]pyrazine | nih.govrsc.org |
| 2-Aminopyridine | Aromatic aldehyde | Isocyanide | Silica sulfuric acid | 3-Aminoimidazo[1,2-a]pyridine | researchgate.net |
| 2-Aminopyrazine | Aldehyde | Isocyanide | MCM-41-SO3H | 3-Aminoimidazo[1,2-a]pyrazine | sharif.edu |
| 2-Aminopyrimidine | Aldehyde | Isonitrile | Acid catalyst | 3-Aminoimidazo[1,2-a]pyrimidine | sci-hub.se |
This table illustrates the versatility of the three-component reaction across different heterocyclic systems.
Three-Component Reactions with Aldehydes, 2-Aminopyridines, and Alkynes (Applicability to Pyrazines by Analogy)
Three-component reactions (TCRs) represent a highly efficient strategy for the synthesis of complex molecular architectures from simple starting materials in a single step. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of an isocyanide-based multicomponent reaction used to produce a variety of fused imidazoles, including imidazo[1,2-a]pyridines and, by extension, imidazo[1,2-a]pyrazines. researchgate.netresearchgate.net This reaction typically involves the acid-catalyzed condensation of a 2-aminoazine (such as 2-aminopyrazine), an aldehyde, and an isocyanide. researchgate.netmdpi.com The process allows for the rapid assembly of the imidazo[1,2-a]pyrazine core, incorporating diversity from the various available aldehyde and isocyanide building blocks. researchgate.net
Another analogous and powerful three-component approach involves the copper-catalyzed reaction of 2-aminopyridines, aldehydes, and terminal alkynes. bio-conferences.orgresearchgate.net This method provides a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines and can be conceptually extended to the synthesis of the corresponding pyrazine (B50134) derivatives. bio-conferences.org The reaction benefits from the use of a copper catalyst to facilitate the key bond-forming steps. bio-conferences.orgresearchgate.net The versatility of these multicomponent strategies makes them a cornerstone in the construction of libraries of imidazo[1,2-a]pyrazine analogs for further investigation. researchgate.net
Advanced and Catalytic Synthetic Strategies
Modern organic synthesis has increasingly moved towards the use of catalytic systems to improve efficiency, selectivity, and environmental compatibility. For the synthesis of this compound and its derivatives, several metal-catalyzed reactions have been developed, offering significant advantages over traditional methods.
Metal-Catalyzed Reactions
An efficient and environmentally benign method for synthesizing imidazo[1,2-a]pyrazines involves a one-pot, three-component condensation catalyzed by molecular iodine. rsc.orgrsc.orgrsc.org This strategy utilizes readily available starting materials: a 2-aminopyrazine, an aryl aldehyde, and an isocyanide (such as tert-butyl isocyanide). nih.govnih.gov The reaction proceeds smoothly under mild conditions, often at room temperature in ethanol, which is a key advantage. rsc.orgnih.gov Iodine, as a catalyst, is inexpensive, readily available, and low in toxicity, making it a sustainable choice for these multicomponent reactions. rsc.orgnih.gov The process involves the in-situ formation of an intermediate from the aldehyde and 2-aminopyrazine, which then undergoes a [4+1] cycloaddition with the isocyanide to afford the final imidazo[1,2-a]pyrazine product in moderate to good yields. rsc.orgrsc.orgnih.gov The scope of the reaction is broad, allowing for the synthesis of a diverse library of derivatives by varying the aryl aldehyde component. nih.gov
Table 1: Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazine Derivatives This table is a representative example based on findings for analogous systems and general principles described in the sources.
| Entry | Aryl Aldehyde (Ar-CHO) | Isocyanide | Catalyst | Solvent | Conditions | Yield (%) |
| 1 | Benzaldehyde | tert-Butyl isocyanide | I₂ (30 mol%) | Ethanol | Room Temp | Good |
| 2 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | I₂ (30 mol%) | Ethanol | Room Temp | Moderate-Good |
| 3 | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | I₂ (30 mol%) | Ethanol | Room Temp | Good |
| 4 | Benzaldehyde | Cyclohexyl isocyanide | I₂ (30 mol%) | Ethanol | Room Temp | Good |
Data compiled from principles outlined in cited research. rsc.orgnih.gov
Copper catalysis offers a versatile platform for the synthesis of the imidazo[1,2-a]pyrazine scaffold. One notable method is the copper-catalyzed aerobic oxidative coupling, which can be applied to the reaction between 2-aminopyrazines and ketones (e.g., acetophenones). organic-chemistry.org This approach often uses air or molecular oxygen as the terminal oxidant, representing a green and atom-economical process. organic-chemistry.orgnih.gov The reaction mechanism can involve a copper(I)/copper(II) catalytic cycle, facilitating the key C-N bond formations required for the annulation. nih.gov
In a related transformation, copper-catalyzed aerobic oxidative C-H/N-H coupling between ketones and diamines has been developed for the synthesis of pyrazines, highlighting the power of this approach in forming the core heterocyclic ring. nih.govnih.gov Furthermore, copper catalysts are effective in three-component reactions involving 2-aminopyridines, aldehydes, and terminal alkynes, which provides a pathway to highly substituted imidazo[1,2-a]heterocycles. nih.gov A patented method also describes the one-step synthesis of imidazo[1,2-a]pyrazine derivatives via a [3+2] cyclization of 2-aminopyrazine with cinnamaldehyde, showcasing the utility of copper catalysis in streamlining these syntheses. google.com
Table 2: Examples of Copper-Catalyzed Reactions for Imidazo[1,2-a]azine Synthesis This table is a representative example based on findings for analogous systems and general principles described in the sources.
| Entry | Reactant 1 | Reactant 2 | Catalyst System | Oxidant | Key Transformation | Ref. |
| 1 | 2-Aminopyrazine | Acetophenone | CuI | O₂ (Air) | Aerobic Oxidative Cyclization | organic-chemistry.org |
| 2 | 2-Aminopyrazine | Phenylacetylene (B144264) | Cu(OTf)₂ | - | Three-Component Reaction with Aldehyde | nih.gov |
| 3 | 2-Aminopyrazine | Cinnamaldehyde | Copper Catalyst | - | [3+2] Cyclization | google.com |
Iron-catalyzed reactions provide an inexpensive and environmentally friendly alternative for the synthesis of imidazo[1,2-a]azine systems. A notable strategy is the iron(II)-catalyzed denitration reaction between aminopyridines and 2-methyl-nitroolefins. organic-chemistry.orgorganic-chemistry.org This method is effective for producing 3-methyl-2-arylimidazo[1,2-a]pyridines and is applicable by analogy to pyrazine substrates. organic-chemistry.org The reaction is typically catalyzed by simple iron salts like iron(II) chloride (FeCl₂) and proceeds in a high-boiling polar solvent such as DMF at elevated temperatures. organic-chemistry.org
The proposed mechanism involves a sequence of a Michael addition of the 2-aminoazine to the nitroolefin, followed by an intramolecular cyclization and subsequent elimination of nitrous acid (denitration) to form the aromatic fused-imidazole ring. organic-chemistry.org This approach avoids the need for external oxidants and utilizes readily accessible starting materials. organic-chemistry.org A related iron(III)-catalyzed three-component domino reaction of 2-aminopyridines, aldehydes, and a nitroalkane also proceeds through a sequential aza-Henry reaction, cyclization, and denitration. researchgate.net
Table 3: Iron-Catalyzed Denitration for 2-Aryl-3-methylimidazo[1,2-a]azine Synthesis This table is a representative example based on findings for analogous systems and general principles described in the sources.
| Entry | 2-Aminoazine | Nitroolefin | Catalyst | Conditions | Yield | Ref. |
| 1 | 2-Aminopyridine | 2-Methyl-1-nitro-2-phenylpropene | FeCl₂ | DMF, 150°C, 7h | Good | organic-chemistry.org |
| 2 | 5-Methyl-2-aminopyridine | 2-Methyl-1-nitro-2-(4-chlorophenyl)propene | FeCl₂ | DMF, 150°C, 7h | Good | organic-chemistry.org |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org While often used for the functionalization of pre-existing heterocyclic cores, it can also be ingeniously applied in a tandem fashion to achieve the initial ring-forming annulation. nih.gov
A relevant strategy involves an auto-tandem palladium-catalyzed process where a dihalogenated pyridine or pyrazine undergoes a first intermolecular Buchwald-Hartwig amination with an aminoazine (e.g., 3-aminopyridazine), followed by a second, intramolecular Buchwald-Hartwig N-arylation to close the imidazole ring. researchgate.net This one-pot procedure, utilizing a palladium catalyst such as Pd(OAc)₂ with a suitable phosphine (B1218219) ligand like Xantphos, provides an elegant and efficient route to fused polycyclic azaheteroaromatic systems. researchgate.net This annulation strategy demonstrates the versatility of modern cross-coupling chemistry in constructing complex heterocyclic frameworks like imidazo[1,2-a]pyrazine from simple, appropriately functionalized precursors. researchgate.net
Iron-Catalyzed Denitration Reactions
Photocatalytic Approaches for Functionalization
Visible-light photocatalysis has emerged as a powerful and sustainable tool for the C-H functionalization of imidazo[1,2-a]pyrazine and related heterocyclic systems. researchgate.net These methods often operate under mild, metal-free conditions, offering an environmentally benign alternative to traditional transition-metal-catalyzed reactions which can lead to heavy metal pollution. mdpi.comresearchgate.neticsr.in
A notable application of this technology is the regioselective arylation of 2-phenylimidazo[1,2-a]pyridines, a closely related scaffold, at the C3 position. One such method utilizes chlorophyll (B73375) as a natural photocatalyst in conjunction with diazonium salts to construct 2,3-diarylimidazo[1,2-a]pyridine derivatives in moderate to good yields. mdpi.comresearchgate.net This approach is tolerant of a variety of electron-donating and electron-withdrawing groups on both the imidazopyridine and diazonium salt components. mdpi.com
Other photocatalytic functionalizations of the imidazo[1,2-a]pyridine core, which can be conceptually extended to the pyrazine analog, include:
Phosphorylation: Rhodamine B can be used as a photocatalyst for the phosphorylation of imidazo[1,2-a]pyridines with phosphine oxides, providing the corresponding products in yields ranging from 43–93%. mdpi.com
Formylation: A regioselective C3-formylation has been achieved using rose bengal as a photoredox catalyst and tetramethylethylenediamine (TMEDA) as the formylating agent, with yields up to 95%. mdpi.com
Trifluoromethylation: Metal-free C3-H trifluoromethylation can be accomplished using an acridinium (B8443388) derivative as the photoredox catalyst and Langlois' reagent, yielding products up to 84%. mdpi.comresearchgate.net
Sulfenylation: A visible-light-promoted, metal-free C3-sulfenylation of imidazo[1,2-a]pyridines with thiols has been developed using rose bengal as the photocatalyst. researchgate.net
These photocatalytic methods highlight a significant advancement in the synthesis of functionalized imidazo-fused heterocycles, providing efficient and greener routes to novel derivatives.
Catalyst-Free and Green Chemistry Protocols
In line with the principles of green chemistry, several catalyst-free and environmentally friendly methods have been developed for the synthesis of this compound and its derivatives. These approaches aim to minimize waste, avoid toxic reagents and solvents, and improve energy efficiency.
Microwave-assisted organic synthesis has gained prominence for its ability to accelerate reaction rates and often improve yields. nih.gov Several protocols for the synthesis of imidazo[1,2-a]pyridines, a related class of compounds, have been developed under solvent-free and catalyst-free microwave irradiation. researchgate.net One-pot syntheses of 2-phenylimidazo[1,2-a]pyridines from acetophenone, [Bmim]Br3, and 2-aminopyridine have been reported with excellent yields (72-89%) under solvent-free conditions. nih.gov
An environmentally benign, one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines and 2-phenylimidazo[1,2-a]quinoline (B188334) has been achieved using microwave irradiation in a green solvent system of PEG-400 and water. figshare.com This method avoids the use of hazardous α-halocarbonyl compounds and volatile organic solvents. figshare.com Furthermore, a facile and highly efficient synthesis of imidazo[1,2-a]pyridines has been described through the condensation of α-haloketones with 2-aminopyridines without any catalyst or solvent. scielo.br
A solvent-free and catalyst-free synthesis of fused bis-heterocycles containing imidazo[1,2-a]pyridine and tetrazolo[1,5-a]quinoline (B14009986) frameworks has been reported via a one-pot process, proceeding under eco-friendly conditions. scispace.com
Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), offers a solvent-free and energy-efficient alternative to traditional solution-phase synthesis. scielo.brscielo.br The synthesis of 2-phenylimidazo[1,2-α]pyridine has been successfully demonstrated using mechanochemical methods, such as manual grinding and vortex mixing. scielo.brresearchgate.net
In a typical procedure, 2-bromoacetophenone (B140003) and 2-aminopyridine are ground together in a mortar and pestle or mixed in a vortex mixer. scielo.brresearchgate.net This solvent-free approach is safe, robust, and atom-economical. scielo.br The product, 2-phenylimidazo[1,2-α]pyridine, can be obtained in good yields (around 77%) without the need for further purification. scielo.br This method has also been adapted as a teaching tool to introduce undergraduate students to the principles of green chemistry. scielo.brresearchgate.net
Table 1: Comparison of Green Synthetic Methods for Imidazo[1,2-a]azines
| Method | Key Features | Typical Reactants | Conditions | Yields | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted | Rapid, efficient, often solvent-free | Aromatic carbonyl compound, 2-aminopyridine, succinamide | Microwave irradiation, PEG-400/water | Excellent | figshare.com |
| Microwave-Assisted | Solvent-free, catalyst-free | α-haloketones, 2-aminopyridines | Microwave irradiation | Good to excellent | researchgate.net |
| Mechanochemical | Solvent-free, energy-efficient, atom-economical | 2-bromoacetophenone, 2-aminopyridine | Manual grinding or vortex mixing | ~77% | scielo.brresearchgate.net |
Solvent-Free Conditions (e.g., Microwave Irradiation)
Regioselective Synthesis and Derivatization Patterns
The functionalization of the imidazo[1,2-a]pyrazine scaffold can be directed to specific positions through careful selection of reagents and reaction conditions. rsc.orgresearchgate.net Computational methods, such as the determination of pKa values and N-basicities, have been employed to predict and rationalize the regioselectivity of these reactions. rsc.orgresearchgate.netresearcher.life
One approach to regioselective functionalization involves the use of organometallic intermediates. rsc.orgresearchgate.net For instance, the metalation of 6-chloroimidazo[1,2-a]pyrazine (B1590719) with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) like TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl can generate zinc and magnesium intermediates. rsc.orgresearchgate.netresearcher.life Quenching these intermediates with various electrophiles provides access to a range of polyfunctionalized imidazopyrazines. rsc.orgresearchgate.net The choice of the metalating agent can switch the regioselectivity of the reaction. researchgate.net
Palladium-catalyzed cross-coupling reactions are another powerful tool for the regioselective derivatization of the imidazo[1,2-a]pyrazine core. nih.govacs.org A concerted metalation-deprotonation (CMD) approach has been developed for the regioselective Pd-catalyzed C6-arylation of 3-aminoimidazo[1,2-a]pyrazine. nih.govacs.org This method effectively minimizes competing arylation at the C5 and C2' positions. nih.gov Furthermore, a one-pot, palladium-catalyzed sequential Suzuki-Miyaura cross-coupling followed by direct C-H arylation, vinylation, or benzylation allows for the selective functionalization at the C3 and C6 positions of imidazo[1,2-a]pyrazines. nih.gov
Table 2: Regioselective Functionalization of the Imidazo[1,2-a]pyrazine Scaffold
| Position | Method | Reagents | Key Features | Reference |
|---|---|---|---|---|
| C6 | Pd-catalyzed C-H arylation (CMD) | PivOH, K₂CO₃, Toluene | Highly regioselective for C6 over C5 and C2' | nih.govacs.org |
| C5 | Regioselective magnesiation | TMPMgCl·LiCl | Formation of a magnesium intermediate at C5 | researchgate.net |
| C8 | Nucleophilic addition | Organomagnesium halides (e.g., Grignard reagents) | Addition to the C8 position | researchgate.net |
| C3/C6 | Sequential Pd-catalyzed reactions | Suzuki-Miyaura coupling followed by direct C-H functionalization | One-pot selective functionalization | nih.gov |
Synthetic Procedures for Specific Derivatives (e.g., 2-Phenylimidazo[1,2-A]pyrazin-3(7H)-one)
The synthesis of specific derivatives, such as 2-phenylimidazo[1,2-a]pyrazin-3(7H)-one, often requires tailored synthetic routes. This particular compound is an analog of Cypridina luciferin (B1168401) and has been investigated for its chemiluminescent properties. researchgate.net
A common method for the synthesis of 2-phenylimidazo[1,2-a]pyrazin-3(7H)-one involves the condensation of benzaldehyde with 2-aminopyrazine under acidic conditions. evitachem.com This reaction forms an intermediate that subsequently undergoes cyclization to yield the desired product. evitachem.com Both one-pot reactions and microwave-assisted methods have been explored to improve the efficiency of this synthesis. evitachem.com
The general synthetic pathway can be described as:
Condensation: Benzaldehyde reacts with 2-aminopyrazine in an acidic medium.
Cyclization: The resulting intermediate cyclizes, often with the aid of heat or additional reagents, to form the imidazo[1,2-a]pyrazin-3(7H)-one ring system. evitachem.com
Purification: The final product is typically purified by recrystallization or chromatography. evitachem.com
Derivatives of 2-phenylimidazo[1,2-a]pyrazin-3(7H)-one with substituents on the phenyl ring have also been synthesized to study their structure-activity relationships, particularly concerning their chemiluminescence. researchgate.net For example, the 6-[4-(dimethylamino)phenyl] derivative has been shown to exhibit a high quantum yield of chemiluminescence. researchgate.net
Iii. Chemical Reactivity and Transformation Studies of 2 Phenylimidazo 1,2 a Pyrazine
Fundamental Reaction Pathways
The inherent reactivity of the 2-phenylimidazo[1,2-a]pyrazine scaffold allows for a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. These reactions provide foundational methods for derivatizing the core structure.
The nitrogen atoms in the imidazo[1,2-a]pyrazine (B1224502) ring are susceptible to oxidation. Treatment of this compound derivatives with oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) can lead to the formation of N-oxides. thieme-connect.de For instance, a series of imidazo[1,2-a]quinoxaline (B3349733) mono-N-oxides have been synthesized and evaluated for their potential as bioreductively activated cytotoxins. nih.gov While specific examples for the parent this compound are not detailed, the chemistry of related aza-analogues suggests that N-oxide formation is a feasible transformation for this class of compounds. nih.gov
The imidazo[1,2-a]pyrazine ring can undergo reduction under specific conditions. For example, derivatives of this heterocyclic system can be partially reduced to form tetrahydroimidazo[1,2-a]pyrazines. ucl.ac.uk Another approach involves the use of sodium cyanoborohydride (NaBH3CN) for reduction. ucl.ac.uk While attempts to reduce a related species to a primary amine using palladium on carbon (Pd/C) and hydrogen gas were unsuccessful, this highlights the nuanced reactivity of the scaffold. ucl.ac.uk
Nucleophilic substitution reactions on the imidazo[1,2-a]pyrazine core have been shown to occur, with early studies indicating that substitution primarily happens at the C5 and C8 positions. ucl.ac.uk For instance, the displacement of a bromo group at the 8-position of a 6,8-dibromoimidazo[1,2-a]pyrazine (B131933) by a methoxy (B1213986) group has been reported. ucl.ac.uk More recent research has expanded the scope of these reactions, demonstrating that substitutions at other positions, such as C6, can be achieved, often requiring methods like palladium-catalyzed coupling reactions. ucl.ac.uktsijournals.com The introduction of various amines at the C8 position has also been successfully accomplished. tsijournals.com
Reduction Reactions (e.g., Amine Derivative Formation)
Advanced Functionalization Strategies
To further diversify the structures and potential applications of this compound, more advanced synthetic methods have been developed. These include C-H functionalization and cycloaddition reactions, which allow for the precise introduction of new chemical moieties.
Direct C-H functionalization has emerged as a powerful tool for modifying the this compound skeleton, offering an atom-economical approach to creating new derivatives. mdpi.com Research has shown that the C3 position of the imidazo[1,2-a]pyridine (B132010) core, a related structure, is particularly amenable to functionalization. nih.govacs.org For instance, a metal-catalyst-free method for the regioselective iodination at the C3 position of imidazo[1,2-a]pyridines has been developed using ultrasound acceleration. nih.govacs.org This strategy has been shown to tolerate a wide range of substituents on the phenyl ring and the pyridine (B92270) portion of the molecule. nih.govacs.org Furthermore, visible light-induced C-H functionalization has been employed to introduce various groups at the C3 position of imidazo[1,2-a]pyridines. mdpi.com The ortho C-H bonds of the 2-phenyl group in 2-arylimidazo[1,2-a]pyridines can also be targeted for functionalization, facilitated by the coordinating ability of the N-1 atom with metal catalysts. researchgate.net
Cycloaddition reactions provide a pathway to construct more complex polycyclic systems from the this compound framework. One notable example is the [4+1] cycloaddition reaction. In a one-pot, three-component synthesis, an in situ generated product from the reaction of an aryl aldehyde and 2-aminopyrazine (B29847) undergoes a [4+1] cycloaddition with tert-butyl isocyanide, catalyzed by iodine, to yield imidazo[1,2-a]pyrazine derivatives. rsc.orgrsc.org This methodology has proven effective for creating a library of these compounds with various substitutions. rsc.orgrsc.org
Annulation and Ring Expansion Reactions
The fusion of additional rings onto the this compound core, known as annulation, is a significant strategy for creating larger, more complex polycyclic aromatic systems. These reactions expand the heterocyclic framework, often leading to novel compounds with distinct photophysical or biological properties.
One notable metal-free annulation method involves the reaction of 2-arylimidazo[1,2-a]pyridines with benzyne (B1209423) precursors under basic conditions to achieve a double C(sp²)–H activation. rsc.org This protocol has been successfully applied to the annulation of the related imidazo[1,2-a]pyrimidine (B1208166) scaffold, suggesting its potential applicability to this compound for the synthesis of benzo-fused derivatives. rsc.org
Another powerful technique is the iron(II)-catalyzed denitrogenative annulation, which couples heteroaromatic tetrazoles with alkynes. thieme-connect.comthieme-connect.com This method has been shown to tolerate various heteroaromatic tetrazoles, including pyrazine (B50134) derivatives. thieme-connect.comthieme-connect.com In this context, a pyrazine-fused tetrazole could react with an alkyne like phenylacetylene (B144264) to construct the imidazo[1,2-a]pyrazine system. The reaction is proposed to proceed through a metalloradical mechanism, offering an efficient alternative to traditional click chemistry. thieme-connect.comthieme-connect.com
Furthermore, dual dehydrogenative annulations have been noted as a significant advancement in the functionalization of the related imidazopyridine core, highlighting a potential pathway for building complex structures from this compound. researchgate.net An organocatalytic [3+2]-annulation strategy has also been developed for synthesizing N-fused heteroaromatic compounds, which could be adapted for ring construction on the imidazo[1,2-a]pyrazine system. researchgate.net
Table 1: Annulation Reactions Relevant to the Imidazo[1,2-a]pyrazine Core
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Double C(sp²)-H Activation | 2-Arylimidazo[1,2-a]pyrimidine, Benzyne precursor | Basic, Metal-free | Benzo[a]imidazo-fused systems | rsc.org |
| Denitrogenative Annulation | Pyrazine-fused tetrazole, Phenylacetylene | Fe(TPP)Cl, Zn dust | 3-Phenylimidazo[1,2-a]pyrazine derivatives | thieme-connect.comthieme-connect.com |
| [3+2] Annulation | N-fused heteroaromatic precursor | Organocatalyst | Hydroxyalkyl- or aminoalkyl-substituted N-fused heterocycles | researchgate.net |
Mechanisms of Reaction and Intermediates Formation
Understanding the reaction mechanisms and the intermediates involved in the synthesis of this compound is crucial for optimizing reaction conditions and diversifying the resulting structures.
The most traditional synthesis involves the condensation of an aminopyrazine with an α-halocarbonyl compound, such as α-bromoacetophenone. ucl.ac.ukmdpi.com The mechanism begins with the nucleophilic attack of an endocyclic nitrogen of the 2-aminopyrazine ring on the α-carbon of the haloketone. ucl.ac.ukbio-conferences.org This initial step forms an N-phenacyl-2-aminopyrazinium salt, a key intermediate. tci-thaijo.org Subsequent intramolecular cyclization occurs between the primary amine and the carbonyl group, followed by dehydration, often via an E1CB mechanism, to yield the final aromatic this compound structure. ucl.ac.uk The nucleophilicity of the pyrazine ring nitrogens is a critical factor; substituents on the pyrazine ring can direct the initial alkylation to the desired nitrogen. ucl.ac.uk For instance, an electron-withdrawing group like chlorine can reduce the nucleophilicity of an adjacent nitrogen, thereby favoring reaction at a different ring nitrogen. ucl.ac.uk
Multi-component reactions (MCRs) offer an efficient alternative for synthesizing this scaffold. A one-pot, three-component condensation of 2-aminopyrazine, an aryl aldehyde (like benzaldehyde), and an isocyanide is catalyzed by iodine. rsc.orgrsc.org A plausible mechanism for this reaction involves several key intermediates:
Imine Ion (A) : The initial step is the condensation of 2-aminopyrazine with the aryl aldehyde to form an imine. rsc.orgrsc.org
Iminium Ion (B) : The imine is activated by the iodine catalyst, facilitating the nucleophilic addition of the isocyanide to create an iminium ion intermediate. rsc.orgrsc.org
Cycloaddition Intermediate (C) : This intermediate undergoes a [4+1] cycloaddition. rsc.orgrsc.org
Final Product : A final intramolecular cyclization, driven by the nucleophilic attack of the pyrazine ring nitrogen, leads to the formation of the fused imidazo[1,2-a]pyrazine ring system. rsc.orgrsc.org
Other mechanistic pathways include tandem reactions, such as a Michael addition followed by intramolecular cyclization, which has been used to synthesize derivatives of the related imidazo[1,2-a]pyridine scaffold and represents a potential route for imidazo[1,2-a]pyrazines. bio-conferences.org
Table 2: Key Intermediates in the Formation of this compound
| Reaction Type | Key Intermediate(s) | Description | Reference |
|---|---|---|---|
| Tschitschibabin Reaction | Keto-ammonium salt / N-phenacyl-2-aminopyrazinium salt | Formed by nucleophilic substitution of a halide on an α-haloketone by the pyrazine ring nitrogen. | ucl.ac.uktci-thaijo.org |
| Three-Component Reaction | Imine ion (A), Iminium ion (B), Cycloaddition intermediate (C) | Sequentially formed from 2-aminopyrazine, an aldehyde, and an isocyanide, leading to the fused ring system via [4+1] cycloaddition and intramolecular cyclization. | rsc.orgrsc.org |
| Condensation/Cyclization | Cyclization Intermediate | An intermediate is formed from the condensation of benzaldehyde (B42025) and 2-aminopyrazine, which then undergoes cyclization. | evitachem.com |
Iv. Computational Chemistry and Molecular Modeling of 2 Phenylimidazo 1,2 a Pyrazine Systems
Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to the 2-phenylimidazo[1,2-a]pyrazine scaffold influence its biological activity. By systematically altering substituents and analyzing the resulting changes in potency and selectivity, researchers can develop predictive models for designing more effective therapeutic agents.
The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on both the imidazo[1,2-a]pyrazine (B1224502) core and the 2-phenyl ring.
For instance, in a series of 2-phenylimidazo[1,2-a]pyrazin-3-amine (B3028699) derivatives developed as potential CDK9 inhibitors, the substituent at the 2-position of the core scaffold played a crucial role in inhibitory activity. nih.govmdpi.com Compounds featuring a pyridin-4-yl group at this position consistently demonstrated the most potent inhibition of CDK9. mdpi.com Within this series, the introduction of a benzylamine (B48309) group at the 3-position resulted in the most active compound, with an IC₅₀ of 0.16 µM. mdpi.com This suggests that a combination of a nitrogen-containing heterocycle at the 2-position and a flexible, aromatic amine at the 3-position is beneficial for CDK9 inhibition. nih.govmdpi.com
Similarly, studies on N,2-diphenylimidazo[1,2-a]pyrazin-3-amines as inhibitors of Tyrosyl-DNA phosphodiesterase 1 (TDP1) revealed that modifications to the 2-phenyl ring could modulate potency. rsc.org The removal of a 2-hydroxyl group from the 2-phenyl ring of an initial hit compound resulted in a derivative with approximately twofold greater potency. rsc.org This highlights that even minor structural changes can significantly impact interactions with the target enzyme.
The following table summarizes the impact of key substitutions on the biological activity of this compound derivatives based on reported findings.
| Scaffold Position | Substituent | Target | Effect on Activity | Reference |
| Position 2 | Pyridin-4-yl | CDK9 | Increased Potency | mdpi.com |
| Position 3 | Benzylamine | CDK9 | Increased Potency (in combination with 2-pyridin-4-yl) | mdpi.com |
| 2-Phenyl Ring | Absence of 2-hydroxyl | TDP1 | Increased Potency | rsc.org |
Comparing the SAR of 2-phenylimidazo[1,2-a]pyrazines with their closely related 2-phenylimidazo[1,2-a]pyridine (B181562) analogs provides valuable insights into the role of the core heterocyclic structure. The primary difference between these two scaffolds is the presence of a nitrogen atom at the 7-position of the pyrazine (B50134) ring, which alters the electronic properties and hydrogen bonding capacity of the molecule.
Conversely, in the development of TDP1 inhibitors, both N,2-diphenylimidazo[1,2-a]pyrazin-3-amine and N,2-diphenylimidazo[1,2-a]pyridin-3-amine cores were identified as effective binding motifs. rsc.org This indicates that for certain targets, the core scaffold can be interchanged without a significant loss of activity, a concept known as scaffold hopping. doi.org
Studies on ligands for GABA-A receptors have also shown that the choice between an imidazo[1,2-a]pyridine (B132010) and other related cores, like imidazo[1,2-b]pyridazine (B131497), can dramatically influence potency. cm-uj.krakow.pl For instance, a thiomorpholine (B91149) derivative with an imidazo[1,2-b]pyridazine core was approximately 10 times more potent than its imidazo[1,2-a]pyridine counterpart. cm-uj.krakow.pl This underscores that subtle changes in the core heterocycle's nitrogen placement can lead to significant differences in binding affinity. cm-uj.krakow.pl
Analysis of Substituent Effects on Biological Activity
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in understanding the molecular basis of ligand recognition, predicting binding affinities, and guiding the design of new inhibitors.
Docking studies have successfully profiled the interactions between this compound derivatives and their biological targets. For example, in the study of antiviral derivatives targeting the COVID-19 main protease (Mpro), docking revealed key hydrogen bond interactions. nih.gov The imidazo[1,2-a]pyrazine core of a potent inhibitor was shown to interact with the Phe140 residue of the protease, while the N-pyridine substituent formed a hydrogen bond with Cys44. nih.gov The cyclohexyl and pyridyl rings also engaged in several hydrophobic interactions with residues such as His41, Met49, and Met165. nih.gov
Similarly, co-crystal structures of N,2-diphenylimidazo[1,2-a]pyrazin-3-amine inhibitors bound to TDP1 showed the compounds occupying the catalytic site and mimicking substrate interactions. rsc.org These inhibitors were found to access the catalytic phosphate-binding pocket while extending into both the substrate DNA and peptide-binding channels, providing a structural basis for their competitive inhibition. rsc.org
Molecular docking is frequently used to predict the binding modes and estimate the binding affinities of novel compounds. In the development of imidazo[1,2-a]pyrimidine (B1208166) derivatives as potential inhibitors of SARS-CoV-2 cell entry, docking studies predicted remarkable binding affinities for both the ACE2 receptor and the spike protein. nih.gov The top-scoring compound exhibited a predicted binding affinity of -9.1 kcal/mol with ACE2 and -7.3 kcal/mol with the spike protein, suggesting a strong potential for dual inhibition. nih.gov
Validation of docking protocols is a critical step. For the COVID-19 main protease, re-docking of the co-crystallized ligand yielded a docking score of -9.7 kcal/mol with a low root-mean-square deviation (RMSD) of 1.7 Å, confirming the reliability of the docking method for predicting binding poses for new imidazo[1,2-a]pyrazine derivatives. nih.gov These predictive models allow for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological evaluation.
The following table summarizes key interactions and predicted affinities from docking studies.
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |
| Imidazo[1,2-a]pyrazine derivative | COVID-19 Main Protease | Cys44, Phe140, His41, Met49, Met165 | -9.7 (validated ligand) | nih.gov |
| N,2-diphenylimidazo[1,2-a]pyrazin-3-amine | TDP1 | Catalytic pocket residues | Not specified | rsc.org |
| Imidazo[1,2-a]pyrimidine derivative | ACE2 | Not specified | -9.1 | nih.gov |
| Imidazo[1,2-a]pyrimidine derivative | Spike Protein | Not specified | -7.3 | nih.gov |
Ligand-Protein Interaction Profiling
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By using molecular descriptors, these models can predict the activity of new, unsynthesized compounds.
For imidazo[1,2-a]pyrazine derivatives, QSAR studies have been employed to understand their anticancer activities. researchgate.net These analyses use various molecular descriptors that quantify physicochemical properties like electronic effects, hydrophobicity, and steric parameters. The goal is to develop a reliable model that can predict the cytotoxicity (e.g., logIC₅₀) of derivatives against different cancer cell lines. researchgate.net
One study highlighted that the biological effect of an imidazo[1,2-a]pyrazine derivative changes significantly based on the side groups attached to the core molecule. researchgate.net QSAR models can help decipher which descriptors have the most significant impact on this activity, thereby guiding the synthesis of derivatives with potentially higher efficacy. For instance, such models might reveal that specific electronic or topological features are critical for activity against a particular cancer cell line like MDAMB-231 or SK-N-SH. researchgate.net While specific QSAR models for this compound are not extensively detailed in the provided context, the methodology is a standard and powerful tool applied to this class of compounds to rationalize SAR data and guide future drug design efforts. researchgate.netmdpi.com
Development and Validation of QSAR Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, QSAR models have been developed to predict their activity against various targets, including cancer cell lines. ijirset.com
The development of a robust QSAR model involves several key steps:
Data Set Preparation: A series of this compound analogues with known biological activities is compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govsemanticscholar.org
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as topological, electronic, and physicochemical properties. ijirset.comresearchgate.net
Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are employed to create a mathematical equation that links the descriptors to the biological activity. ijirset.com
Model Validation: The predictive ability of the QSAR model is rigorously assessed using both internal and external validation techniques. nih.govsemanticscholar.org Internal validation often involves cross-validation procedures like the leave-one-out (LOO) method. toxicology.org External validation is performed by predicting the activity of the compounds in the test set, which were not used in model development. nih.govsemanticscholar.org
A study on a series of thirteen imidazo[1,2-a]pyrazine derivatives established QSAR models for their cytotoxic effects against MDAMB-231 and SK-N-SH cancer cell lines. ijirset.com The study utilized Principal Components Analysis (PCA), Multiple Regression Analysis (MRA), Partial Least Squares (PLS), Non-Linear Regression (RNLM), and Neural Networks (NN) to build and validate the models. ijirset.com
Correlation of Structural Descriptors with Activity
The analysis of QSAR models reveals which structural features of the this compound scaffold are most influential in determining biological activity. These structure-activity relationships (SAR) provide valuable guidance for the design of new, more potent analogues. ucl.ac.uk
Key descriptors that have been found to correlate with the activity of imidazo[1,2-a]pyrazine derivatives include:
Electronic Descriptors: The energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO energy gap (Gap), and the dipole moment (μ) have been shown to be significant. ijirset.comresearchgate.net For instance, in a study of anti-Human African Trypanosomiasis (anti-HAT) activity of 2-phenylimidazopyridine derivatives, the LUMO energy was one of the key factors governing the activity. researchgate.net
Topological and Physicochemical Descriptors: Descriptors such as molecular weight, molar volume, refractivity, and the octanol/water partition coefficient (logP) also play a role in the biological activity. ijirset.comresearchgate.net In the aforementioned anti-HAT study, molecular weight and the octanol/water partition coefficient were found to be important factors. researchgate.net
| Descriptor Type | Examples | Significance in Imidazo[1,2-a]pyrazine Systems |
| Electronic | E-HOMO, E-LUMO, HOMO-LUMO Gap, Dipole Moment | Governs the ability to participate in charge-transfer interactions with biological targets. ijirset.comresearchgate.net |
| Topological | Molecular Weight, Molar Volume | Influences transport and binding to the active site. ijirset.comresearchgate.net |
| Physicochemical | LogP, Polarizability | Affects membrane permeability and solubility. ijirset.comresearchgate.net |
Quantum Chemical Calculations
Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules at the atomic level. These methods are essential for elucidating the intrinsic properties of the this compound system.
Density Functional Theory (DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. researchgate.net For this compound and its derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d) or 6-311++G(d,p), are employed to optimize the molecular geometry and compute various electronic properties. ijirset.comresearchgate.netnih.gov
DFT calculations provide insights into:
Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms in the molecule. nih.gov
Distribution of Electron Density: Visualized through molecular electrostatic potential (MEP) maps, which indicate regions of positive and negative electrostatic potential and are crucial for understanding intermolecular interactions. nih.gov
Atomic Charges: The distribution of charge on each atom, which can influence reactivity and intermolecular interactions. nih.gov
These calculations have been used to validate the structural assignments made from experimental techniques like NMR and FT-IR spectroscopy for derivatives of the imidazo[1,2-a]pyrimidine scaffold, a related heterocyclic system. nih.gov
HOMO-LUMO Analysis and Energy Levels
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. chalcogen.ro
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron-donating capability. imist.ma
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron-accepting capability. imist.ma
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov
For a derivative of the related imidazo[1,2-a]pyrimidine system, the calculated HOMO and LUMO energy values were -5.6227 eV and -2.3997 eV, respectively, resulting in an energy gap of 3.2230 eV. nih.gov The distribution and energy levels of these orbitals are crucial for predicting how the molecule will interact with other species and absorb light. researchgate.netresearchgate.net
| Parameter | Significance | Example Value (Imidazo[1,2-a]pyrimidine derivative) |
| E (HOMO) | Electron-donating ability | -5.6227 eV nih.gov |
| E (LUMO) | Electron-accepting ability | -2.3997 eV nih.gov |
| ΔE (HOMO-LUMO) | Chemical reactivity, kinetic stability | 3.2230 eV nih.gov |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis explores the different spatial arrangements of a molecule (conformers) and their relative energies. For flexible molecules, identifying the lowest energy conformer is crucial as it often represents the bioactive conformation. researchgate.net This can be achieved through techniques like potential energy surface (PES) scans. researchgate.net
Molecular Dynamics (MD) simulations provide a dynamic view of the molecular system over time. researchgate.net By simulating the movements of atoms and molecules, MD can be used to:
Assess the stability of a ligand-receptor complex. researchgate.net
Explore the conformational landscape of the this compound scaffold.
Understand the behavior of the molecule in a biological environment, such as in solution or bound to a protein.
In studies of related heterocyclic systems, MD simulations have been used to confirm the stability of ligand-protein complexes predicted by molecular docking. nih.govresearchgate.net For piperazinylimidazo[1,2-a]pyrazines, computer-assisted molecular modeling has been used to estimate conformational energies. nih.gov
V. Mechanistic Investigations of Biological Activity and Pharmacological Target Modulation of 2 Phenylimidazo 1,2 a Pyrazine
Target Identification and Inhibition Mechanisms
Derivatives of 2-phenylimidazo[1,2-a]pyrazine have emerged as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. evitachem.comnih.gov Inhibition of CDK9 disrupts the phosphorylation of the C-terminal domain of RNA polymerase II, leading to altered gene expression and, in the context of cancer, can induce apoptosis. evitachem.com
In 2019, virtual screening of natural resources identified imidazo[1,2-a]pyrazines as CDK9 inhibitors. nih.gov Specifically, compounds 9 and 10 showed IC50 values of 7.88 µM and 5.12 µM, respectively. nih.gov Further optimization of this scaffold led to the development of 2-phenylimidazo[1,2-a]pyrazin-3-amine (B3028699) derivatives. For instance, compound 3c , featuring a pyridin-4-yl group at the 2-position and a benzyl (B1604629) group at the 3-position of the imidazo[1,2-a]pyrazine (B1224502) core, demonstrated a potent CDK9 inhibitory activity with an IC50 of 0.16 µM. nih.gov Another derivative, 1d , with a furan-3-yl group at the 2-position and a 4-methoxyphenyl (B3050149) amine at the 3-position, exhibited an even more potent CDK9 inhibition with an IC50 of 0.18 µM. nih.gov
The anti-proliferative effects of these compounds were evaluated against several cancer cell lines, including breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K562). nih.gov The cytotoxic effects of these inhibitors were found to correlate with their inhibitory activity against CDK9, suggesting that CDK9 inhibition is a primary mechanism for their anticancer activity. nih.govnih.gov For example, compound 3c showed an average IC50 of 6.66 µM across the three cell lines. nih.gov
| Compound | CDK9 IC50 (µM) | Average Anticancer IC50 (µM) | Cancer Cell Lines Tested |
|---|---|---|---|
| Compound 9 | 7.88 | Not specified | Breast cancer |
| Compound 10 | 5.12 | Not specified | Breast cancer |
| Compound 3c | 0.16 | 6.66 | MCF7, HCT116, K562 |
| Compound 1d | 0.18 | Not specified | HCT116, K652, MCF7 |
The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. nih.gov Imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of PI3Kα, a key isoform in this pathway. nih.gov The inhibitory effects of these compounds have been a focus of drug discovery efforts, with studies employing techniques like 3D-QSAR to understand the structure-activity relationships. nih.govresearchgate.net
Research has focused on modifying substituents at the 3- and 6-positions of the imidazo[1,2-a]pyridine (B132010) and related imidazo[1,2-a]pyrazine scaffolds to enhance PI3Kα inhibitory activity. researchgate.net A study involving 49 selective imidazo[1,2-a]pyrazine inhibitors of PI3Kα utilized computational methods to develop a 3D-QSAR model, which provided insights into the structural requirements for potent inhibition. nih.gov This combined approach of docking analysis and 3D-QSAR has been instrumental in designing new congeners with potentially improved PI3Kα inhibitory activity. nih.gov
Derivatives of imidazo[1,2-a]pyrazine have been shown to inhibit the receptor tyrosine kinase EphB4. nih.govijirset.com EphB4 is involved in various cellular processes, and its overexpression has been linked to cancer progression. The inhibitory activity of imidazo[1,2-a]pyrazines against EphB4 highlights another avenue through which these compounds can exert their anticancer effects. nih.gov The exploration of this inhibitory activity is part of the broader investigation into the diverse pharmacological properties of this heterocyclic scaffold. ijirset.com
Imidazo[1,2-a]pyrazine derivatives have been identified as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) that are associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8). nih.gov These modulators are of interest for their potential in treating neurological conditions like epilepsy. nih.gov
One such compound, an imidazopyrazine derivative identified as compound 5 , was a promising hit from high-throughput screening. nih.gov Optimization of this lead led to the development of potent and brain-penetrant compounds. nih.gov Another compound, JNJ-55511118, is a high-affinity and selective negative modulator of AMPA receptors containing TARP-γ8, with a Ki of 26 nM. tocris.comrndsystems.com It shows minimal activity against AMPARs without TARPs or those co-expressed with other TARPs. tocris.comrndsystems.com The selectivity for TARP γ-8 is significant because this TARP is highly expressed in the hippocampus, a brain region critical for seizure generation. nih.govnih.gov By selectively targeting these receptors, it is possible to achieve anticonvulsant effects with a potentially improved therapeutic window compared to non-selective AMPAR antagonists. nih.gov
| Compound | Target | Activity | Ki (nM) |
|---|---|---|---|
| JNJ-55511118 | AMPA receptors containing TARP-γ8 | Negative modulator | 26 |
Derivatives of imidazo[1,2-a]pyrazine have been investigated as inhibitors of the VirB11 ATPase in Helicobacter pylori. ucl.ac.uk This enzyme is a critical component of the type IV secretion system (T4SS), a molecular machine that pathogenic bacteria use to inject virulence factors into host cells. ucl.ac.uknih.gov Inhibiting VirB11 ATPase is a promising anti-virulence strategy that could reduce the pathogenicity of H. pylori without directly killing the bacteria, potentially reducing the selective pressure for antibiotic resistance. ucl.ac.uk
Virtual high-throughput screening identified imidazo[1,2-a]pyrazine compounds as potential ATP mimics and ATPase inhibitors. ucl.ac.uk Subsequent in vitro screening identified a lead compound, compound 14 , with an IC50 of 7 µM. ucl.ac.uk Mechanistic studies revealed that this compound acts as a competitive inhibitor of ATP. ucl.ac.uk Further structure-activity relationship studies have been conducted to design more potent inhibitors. ucl.ac.uk Bioconjugates of these imidazo[1,2-a]pyrazine inhibitors with peptides have also been designed as bivalent inhibitors targeting the HP0525 protein. nih.gov
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 14 | VirB11 ATPase (HP0525) | 7 | Competitive inhibitor of ATP |
The imidazo[1,2-a]pyrazine scaffold is related to the broader class of azole compounds known for their antifungal activity. researchgate.net Azole antifungals primarily act by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. mdpi.compsu.edu The inhibition of CYP51 disrupts the fungal cell membrane integrity, leading to a fungistatic or fungicidal effect. mdpi.com
While direct studies on this compound as a CYP51 inhibitor are less common, the structural similarity to other azole antifungals suggests a potential for this mode of action. Research on related imidazole (B134444) derivatives has demonstrated their ability to inhibit CYP51. researchgate.netresearchgate.net For example, molecular docking studies have been used to investigate the binding modes of imidazole-containing compounds within the active site of fungal CYP51. researchgate.net The development of antifungal agents often involves designing molecules that can effectively interact with the active site of this enzyme. researchgate.net
Adenosine (B11128) A2A Receptor Antagonism
The imidazo[1,2-a]pyrazine core is a recognized scaffold for designing adenosine receptor (AR) antagonists, which are crucial targets for various therapeutic areas, including neurodegenerative diseases like Parkinson's. unifi.itnih.gov Research has specifically identified the imidazo[1,2-a]pyrazine ring system as a viable framework for developing antagonists for the human A2A and A3 adenosine receptor subtypes. unifi.it
Derivatives of this compound have been synthesized and evaluated for their potential as AR antagonists. unifi.it While many synthesized derivatives showed a higher affinity and selectivity for the A3 subtype, some compounds were designed as A2A AR antagonists. unifi.it For instance, one study highlighted that a 2,6-diphenyl-8-(3-pyridoylamino)imidazo[1,2-a]pyrazine derivative, a potent hA3 antagonist, demonstrated neuroprotective effects in a rat model of cerebral ischemia by delaying anoxic depolarization in the hippocampus. unifi.it This suggests that while high A2A affinity is still a developmental goal for this specific scaffold, its interaction with adenosine receptors is a key component of its biological activity.
Phosphodiesterase Inhibition
Derivatives of the imidazo[1,2-a]pyrazine scaffold have been identified as inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate intracellular signaling pathways. tsijournals.comtsijournals.com Inhibition of these enzymes can lead to various physiological effects, including smooth muscle relaxation. nih.gov
Specific research has shown that imidazo[1,2-a]pyrazine derivatives can inhibit cyclic nucleotide phosphodiesterase isoenzymes, particularly types III and IV. nih.gov While many derivatives were moderately potent against the type IV isoenzyme, those featuring a cyano group at the 2-position were notably effective in inhibiting the type III isoenzyme. nih.gov Furthermore, patents have been filed for imidazo[1,2-a]pyrazine derivatives as inhibitors of the PDE10 enzyme, highlighting their potential for treating neurological and psychiatric disorders. wipo.intresearchgate.net
NF-κB Inhibitory Activity
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and plays a critical role in the inflammatory response. The imidazo[1,2-a]pyrazine pharmacophore has been associated with potent anti-inflammatory effects, partly through the inhibition of the NF-κB pathway. researchgate.net
Studies have demonstrated that pyrazole-conjugated imidazo[1,2-a]pyrazine derivatives can exhibit significant inhibitory activity against NF-κB. One of the most potent compounds identified from a synthesized series showed an IC50 value of 1.02 µmol L⁻¹ for NF-κB inhibition and was found to be non-cytotoxic to normal cell lines. In animal models of sepsis-induced acute lung injury, this potent inhibitor significantly reduced lung inflammation, the generation of pro-inflammatory cytokines (TNF-α, IL-1B, IL-6), and oxidative stress, further confirming the attenuation of NF-κB and apoptosis.
H+/K+-ATPase Enzyme Inhibition (Analogy to Imidazo[1,2-A]pyridines)
The H+/K+-ATPase, or proton pump, is the enzyme primarily responsible for gastric acid secretion. Its inhibition is a key strategy for treating acid-related disorders. While the imidazo[1,2-a]pyridine scaffold is well-known for its proton pump inhibiting properties (e.g., the compound SCH28080), research has confirmed that the related imidazo[1,2-a]pyrazine scaffold also produces potent reversible inhibitors of this enzyme. nih.govnih.govoalib.com
A series of novel 6-substituted imidazo[1,2-a]pyrazines have been synthesized and assessed for their anti-secretory activity. nih.gov Binding assays against H+/K+-ATPase from hog gastric mucosa confirmed that some of these compounds are potent inhibitors of the gastric acid pump. nih.govresearchgate.net The mechanism, analogous to the imidazo[1,2-a]pyridines, is believed to involve a competitive interaction with the potassium-binding site on the luminal side of the enzyme. nih.govacs.org
Thioredoxin Peroxidase B Inhibition (Antioxidant Mechanism)
Some derivatives of the core scaffold have been investigated for their antioxidant properties. In one study, novel tetrahydro imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their in-vitro antioxidant activity using the DPPH method. ajrconline.org To understand the mechanism, selected compounds were also docked against the "Thioredoxin peroxidase B" target site. ajrconline.org The study found that compounds with electron-withdrawing groups, such as nitro and bromo substituents, exhibited potent antioxidant activity. ajrconline.org This suggests that one of the antioxidant mechanisms of this class of compounds may involve the inhibition of enzymes like thioredoxin peroxidase, which are crucial in managing oxidative stress.
Alpha-Amylase Inhibition (Anti-diabetic Mechanism)
Inhibition of carbohydrate-hydrolyzing enzymes like α-amylase is an established therapeutic strategy for managing postprandial hyperglycemia in diabetes. nepjol.infomdpi.comresearchgate.net Research into tetrahydro imidazo[1,2-a]pyrazine derivatives has shown their potential as anti-diabetic agents through this mechanism. ajrconline.org Synthesized derivatives were evaluated for their in-vitro anti-diabetic activity via an alpha-amylase inhibition assay, which indicated that compounds with electron-withdrawing groups demonstrated potent activity. ajrconline.org Other studies on related imidazo[1,2-a]pyrazine derivatives have also reported hypoglycemic activity, further supporting the potential of this scaffold in developing treatments for diabetes. nih.govgoogle.com
Spectrum of Observed Biological Effects (Excluding Human Clinical Data)
The this compound scaffold and its derivatives have been shown to exhibit a broad range of biological activities in non-clinical studies, demonstrating their versatility and therapeutic potential.
| Biological Effect | Research Findings | Citations |
| Anticancer | Derivatives have been evaluated as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), with some showing potent activity (IC50 of 0.16 µM). mdpi.com They have also shown cytotoxic effects against various cancer cell lines, including breast, colorectal, and leukemia. mdpi.com Other studies show activity against Hep-2, HepG2, MCF-7, and A375 cell lines. rsc.org | mdpi.comrsc.orgnih.gov |
| Antiviral | A 2-phenylimidazo[1,2-a]pyrazin-3-amine scaffold was reported in a patent as an antiviral agent against the influenza A virus. mdpi.com Selected derivatives also showed anti-coronaviral activity against human coronavirus 229E. mdpi.com | mdpi.com |
| Antimicrobial | Various derivatives have demonstrated significant antibacterial activity against strains like Staphylococcus aureus and E. coli and antifungal activity against Candida albicans and Aspergillus niger. tsijournals.comtsijournals.com | tsijournals.comtsijournals.com |
| Antioxidant | Several studies have confirmed the antioxidant potential of imidazo[1,2-a]pyrazine derivatives through free radical scavenging assays (DPPH), with some compounds showing activity comparable to the standard ascorbic acid. tsijournals.comtsijournals.comscilit.com | tsijournals.comtsijournals.comscilit.com |
| Anti-inflammatory | The core scaffold is associated with anti-inflammatory properties, primarily through the inhibition of the NF-κB pathway, leading to reduced production of pro-inflammatory cytokines. | tsijournals.comresearchgate.net |
| Anthelmintic | The related 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives have shown potent in-vitro activity against the parasitic nematode Haemonchus contortus, with efficacy comparable to ivermectin. nih.gov | nih.gov |
| Anti-ulcer | Stemming from their H+/K+-ATPase inhibitory action, these compounds have demonstrated gastric anti-secretory and cytoprotective properties. tsijournals.com | tsijournals.com |
Anti-cancer/Antiproliferative Activities
Derivatives of this compound have demonstrated significant potential as anti-cancer agents, acting through various mechanisms to inhibit tumor growth and proliferation. tsijournals.comijirset.com
One of the primary mechanisms identified is the inhibition of Cyclin-Dependent Kinase 9 (CDK9). nih.govevitachem.com CDK9 is a crucial enzyme in transcriptional elongation, and its inhibition disrupts the expression of key genes involved in cell survival and proliferation, ultimately leading to apoptosis in cancer cells. nih.govevitachem.com For instance, certain this compound analogs have been identified as potent CDK9 inhibitors with IC₅₀ values in the micromolar and even sub-micromolar range against breast cancer and leukemia cell lines. nih.gov Specifically, a derivative with a benzylamine (B48309) group at position 3 of the imidazo[1,2-a]pyrazine core was found to be a highly active CDK9 inhibitor. nih.gov
Another important target for this class of compounds is the receptor tyrosine kinase EphB4. tsijournals.com Inhibition of EphB4 has been linked to the antiproliferative effects observed in various cancer cell lines. tsijournals.com Additionally, some derivatives have shown inhibitory activity against Aurora kinases and Epidermal Growth Factor Receptor (EGFR). nih.gov For example, certain hydrazone derivatives of imidazo[1,2-a]pyridines, a closely related scaffold, were potent EGFR inhibitors and induced apoptosis in leukemia cells. nih.gov
Furthermore, some this compound derivatives have been reported to inhibit the transcriptional factor SALL4, which is implicated in acute myeloid leukemia (AML). nih.govmdpi.com The cytotoxic effects of these compounds have been observed across a range of cancer cell lines, including those of the breast, liver, and skin. nih.govrsc.org
Table 1: Anticancer Activity of this compound Derivatives
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)
The this compound scaffold has been a source of potent antimicrobial agents, with derivatives showing activity against a broad spectrum of pathogens. tsijournals.comtsijournals.com
Antibacterial and Antifungal Activities: Numerous studies have highlighted the antibacterial and antifungal properties of imidazo[1,2-a]pyrazine derivatives. tsijournals.combio-conferences.org These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. bio-conferences.orgresearchgate.net For instance, certain 2-thiobenzyl-3-nitro-imidazo[1,2-a]pyridine derivatives demonstrated significant activity against P. aeruginosa with minimum inhibitory concentrations (MICs) as low as 7.81 µg/mL. researchgate.net Some derivatives have also exhibited potent activity against the yeast Candida albicans. researchgate.net The mechanism of action is thought to involve the inhibition of essential cellular processes in these microorganisms.
Antiviral Activities: The antiviral potential of this compound derivatives is a significant area of research. nih.govnih.gov Compounds based on this scaffold have been reported to inhibit the replication of various viruses, including influenza A virus and human coronaviruses. nih.govmdpi.com One notable mechanism of action against influenza virus involves targeting the viral nucleoprotein (NP). nih.gov A specific imidazo[1,2-a]pyrazine derivative, designated A4, was found to induce the formation of higher-order NP oligomers, a unique mechanism not utilized by existing anti-influenza drugs. nih.gov This compound demonstrated broad-spectrum activity, including against oseltamivir-resistant strains. nih.gov
Furthermore, some derivatives have been investigated as inhibitors of human rhinovirus. acs.org The antiviral activity of these compounds is often attributed to scaffold-specific interactions with viral proteins.
Table 2: Antimicrobial Activity of this compound and Related Derivatives
Antioxidant and Free Radical Scavenging Properties
Several studies have explored the antioxidant potential of this compound derivatives. tsijournals.com These compounds have demonstrated the ability to neutralize free radicals, which are implicated in a variety of diseases. tsijournals.com The antioxidant activity is often evaluated using standard assays, with some derivatives exhibiting IC₅₀ values comparable to that of ascorbic acid (vitamin C). tsijournals.com
The mechanism of antioxidant action is believed to involve the donation of a hydrogen atom or an electron to free radicals, thereby stabilizing them. The structural features of the imidazo[1,2-a]pyrazine core, along with the nature and position of substituents, play a crucial role in determining the antioxidant efficacy. For instance, a dual-action prodrug based on the imidazo-[1,2-a]-pyrazin-3-(7H)-one scaffold was designed to combine both antioxidant and anti-inflammatory activities. ucl.ac.be
Table 3: Antioxidant Activity of Imidazo[1,2-a]pyrazine Derivatives
Antinociceptive and Analgesic Effects
The potential of imidazo[1,2-a]pyrazine derivatives as pain-relieving agents has been investigated. researchgate.net These compounds have shown both central and peripheral analgesic properties in various animal models of pain, such as the hot plate test and the acetic acid-induced writhing test. researchgate.netfrontiersin.org The antinociceptive effects suggest that these molecules may interact with the central and peripheral nervous systems to modulate pain perception. While the precise mechanisms are still under investigation, the observed activities point towards the potential development of novel analgesics based on this scaffold.
Anti-inflammatory Properties
Imidazo[1,2-a]pyrazine derivatives have been recognized for their anti-inflammatory activities. tsijournals.comtsijournals.comnih.gov Studies have shown that these compounds can be effective in reducing inflammation in various in vivo models. nih.gov A series of imidazo[1,2-a]pyrazine derivatives bearing a carboxylic acid group were synthesized and evaluated for their anti-inflammatory effects. nih.gov
The anti-inflammatory action of these compounds may be linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). nih.gov For instance, a dual-action prodrug was designed to release an antioxidant aminopyrazine and a non-steroidal anti-inflammatory drug (NSAID) upon oxidative degradation. ucl.ac.be This approach highlights the potential for developing compounds with combined antioxidant and anti-inflammatory properties.
Cardiovascular System Modulation (e.g., Cardiac Stimulating, Inotropic Properties)
Derivatives of imidazo[1,2-a]pyrazine have been shown to exert significant effects on the cardiovascular system, particularly as cardiac stimulating and inotropic agents. tsijournals.comtsijournals.comucl.ac.uk Certain compounds within this class have demonstrated potent positive inotropic and chronotropic effects in isolated atrial preparations. researchgate.net
The mechanism underlying these cardiac effects is often associated with the inhibition of phosphodiesterase (PDE) enzymes. researchgate.net Specifically, some derivatives are suggested to be selective inhibitors of PDE isoenzymes that are crucial for regulating the mechanical activity of cardiac muscle. researchgate.net For example, 5-bromoimidazo-[1,2-a]pyrazine was found to increase the tissue concentration of cyclic AMP (cAMP), a key second messenger in cardiac function. researchgate.net Furthermore, research has demonstrated that subtle changes in the nitrogen position within the heterocyclic core can dramatically affect the inotropic potency of these compounds. nih.gov
Smooth Muscle Relaxant Properties
The ability of imidazo[1,2-a]pyrazine derivatives to relax smooth muscle has been well-documented. tsijournals.comtsijournals.com These compounds exhibit a broad spectrum of non-specific smooth muscle relaxant activity, being effective regardless of the agent used to induce contraction. researchgate.net This property has been observed in various smooth muscle preparations, including airway and uterine tissues. researchgate.net
The relaxant effects are thought to be mediated through multiple mechanisms. One proposed mechanism is the opening of potassium channels, particularly large-conductance Ca2+-activated K+ channels. researchgate.net Another potential pathway involves the inhibition of phosphodiesterase (PDE) isoenzymes, leading to an increase in intracellular cyclic nucleotide levels, which promotes smooth muscle relaxation. researchgate.net The activation of nitric oxide synthase (NOS) and subsequent increase in cyclic GMP (cGMP) levels is another pathway that can lead to smooth muscle relaxation. jkom.orgubc.ca
Anticonvulsant Activity
The imidazo[1,2-a]pyrazine scaffold has been a subject of investigation for its potential role in modulating central nervous system (CNS) activity, including anticonvulsant effects. Research has focused on the interaction of these compounds with specific neurological targets.
One key area of investigation involves the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are fundamental to fast synaptic transmission in the CNS. A high-throughput screening campaign identified imidazo[1,2-a]pyrazine derivatives as selective negative modulators of AMPA receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8. nih.gov This selectivity is significant, as TARP γ-8 is predominantly expressed in the hippocampus, a brain region critical in the generation and propagation of seizures.
Starting from an initial hit compound, medicinal chemistry efforts led to the synthesis of a series of potent and selective imidazo[1,2-a]pyrazine leads. nih.gov The general synthetic route involved the condensation of a 2-amino-3-chloropyrazine (B41553) with an α-haloketone, followed by further functionalization through bromination and Suzuki couplings to introduce various substituents. nih.gov
While some optimized compounds demonstrated the ability to penetrate the brain, a crucial property for any CNS-active agent, they were often hampered by high in vivo clearance, which limited their further development. nih.gov For instance, one promising derivative, compound 26 , was evaluated in rats and found to distribute into the brain. However, it exhibited high clearance, likely due to species-specific metabolic pathways involving UGT-mediated glucuronidation. nih.gov
Although detailed in vivo anticonvulsant data from standard models like the maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) tests for the this compound core are not extensively documented in the provided results, studies on structurally related fused pyrazine (B50134) systems provide context. For example, novel perhydropyrrole[1,2-a]pyrazine derivatives have shown promising seizure protection in MES, scMET, and 6 Hz seizure models, suggesting that the broader class of pyrazine-fused heterocycles has potential as a source of anticonvulsant agents. nih.gov The mechanism for these related compounds was proposed to be independent of voltage-dependent sodium channel inhibition. nih.gov
Table 1: Mechanistic Profile of a Brain-Penetrant Imidazo[1,2-a]pyrazine Derivative
| Compound | Target Modulation | In Vivo Pharmacokinetics (Rat, 10 mg/kg p.o.) | Note |
| Compound 26 (An imidazo[1,2-a]pyrazine derivative) | AMPA Receptor Negative Modulator (TARP γ-8 selective) nih.gov | Brain Penetration (K>pu,u): 0.4 nih.govPlasma Clearance (Cl): 57 mL/min/kg nih.gov | High clearance was attributed to rat-specific UGT-mediated glucuronidation, which hindered further development. nih.gov |
Anthelmintic Activity
While direct research on the anthelmintic properties of this compound is limited, significant findings from closely related structural analogs, particularly those from the imidazo[1,2-b]pyridazine (B131497) class, highlight the potential of this heterocyclic system as a powerful anthelmintic agent.
A study focused on a series of 2-phenylimidazo[1,2-b]pyridazine derivatives revealed exceptionally high in vitro activity against Haemonchus contortus, a parasitic nematode of major concern in livestock. nih.gov The structural difference is the arrangement of nitrogen atoms in the six-membered ring (pyridazine vs. pyrazine). The most active compounds from this series demonstrated a lethal dose (LD₉₉) value of 30 nM, an activity level comparable to the widely used commercial anthelmintic, Ivermectin. nih.gov This suggests that the general pharmacophore possesses potent nematocidal capabilities.
The structure-activity relationship (SAR) for these imidazo[1,2-b]pyridazine analogs was explored, revealing key determinants for their high potency.
Table 2: In Vitro Anthelmintic Activity of 2-Phenylimidazo[1,2-b]pyridazine Analogs against Haemonchus contortus
| Compound Class | Test Organism | Most Active Compounds' Potency (LD₉₉) | Benchmark Comparison |
| 2-Phenylimidazo[1,2-b]pyridazine derivatives | Haemonchus contortus | 30 nM nih.gov | Comparable to Ivermectin nih.gov |
Furthermore, related research into amide derivatives of the imidazo[1,2-a]pyridine scaffold has shown good nematicidal activity against other nematode species such as Aphelenchoides besseyi (rice white-tip nematode) and Caenorhabditis elegans. nih.gov One such compound demonstrated an LC₅₀ value of 5.7 mg/L against C. elegans, which was superior to the control drug fosthiazate. Mechanistic studies suggested that the mode of action could involve the inhibition of acetylcholinesterase (AChE) in the nematodes. nih.gov Although these findings pertain to the imidazo[1,2-a]pyridine core, they add to the body of evidence that imidazo-fused heterocycles are a promising class for the development of new anthelmintic agents.
Vi. Advanced Applications and Material Science Research Involving Imidazo 1,2 a Pyrazine Scaffolds
Role as Building Blocks in Complex Chemical Synthesis
The 2-phenylimidazo[1,2-a]pyrazine scaffold is a versatile building block in organic synthesis, providing a robust platform for the construction of more complex and functionally diverse heterocyclic compounds. evitachem.com Its core structure is amenable to various chemical modifications, allowing for the strategic introduction of different functional groups at multiple positions. This adaptability makes it a key intermediate in the synthesis of novel molecular architectures. msesupplies.combldpharm.com
The reactivity of the imidazo[1,2-a]pyrazine (B1224502) system facilitates its use in multicomponent reactions (MCRs), which are efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. rsc.orgnih.gov For instance, one-pot procedures have been developed for synthesizing derivatives of 2-phenylimidazo[1,2-a]pyridine (B181562), a closely related and structurally similar scaffold, highlighting the utility of this heterocyclic family in streamlined synthesis. researchgate.netnih.gov These methods often involve tandem mechanisms, such as a combination of Michael addition and intramolecular cyclization, to efficiently construct complex molecular frameworks.
Furthermore, the imidazo[1,2-a]pyrazine core can be functionalized through various transition-metal-catalyzed cross-coupling reactions. researchgate.net This allows for the introduction of aryl and heteroaryl groups, expanding the structural diversity and enabling the fine-tuning of the molecule's properties for specific applications in medicinal chemistry and materials science. The ability to readily create libraries of derivatives from this core structure underscores its importance as a foundational building block in modern synthetic chemistry. rsc.org
Catalytic Applications
Beyond their role as synthetic targets, derivatives of the imidazo[1,2-a]pyrazine scaffold have been investigated for their own catalytic applications. The nitrogen atoms within the fused ring system can act as ligands, coordinating with metal centers to form catalytically active complexes. These compounds can serve as catalysts in a variety of chemical reactions. evitachem.com
The synthesis of imidazo[1,2-a]pyrazine and its analogues often employs catalysts such as iodine, zinc chloride, or palladium. rsc.orgresearchgate.net For example, iodine has been shown to be an effective and inexpensive catalyst for the one-pot, three-component synthesis of these heterocycles. rsc.orgrsc.org In turn, the synthesized imidazo[1,2-a]pyrazine derivatives can be utilized in catalytic systems. For instance, they can serve as ligands in transition metal catalysis, influencing the efficiency and selectivity of reactions. researchgate.net The bifunctional nature of some derivatives allows them to participate in and catalyze reactions, such as the use of an alumina-supported gold nanoparticle system for the synthesis of related imidazopyridine derivatives. researchgate.net
Optoelectronic and Photophysical Properties
The this compound scaffold and its derivatives are of significant interest in materials science due to their distinctive optoelectronic and photophysical properties. These compounds often exhibit strong fluorescence and their electronic characteristics can be systematically modified through chemical synthesis.
Fluorescence and Emission Characteristics
Derivatives of this compound are known for their fluorescent properties, often emitting light in the blue to violet region of the electromagnetic spectrum. rsc.org The inherent π-conjugated system of the fused rings is responsible for this luminescence. The emission characteristics, including the wavelength and quantum yield, are highly sensitive to the nature and position of substituents on the scaffold. nih.govrsc.org
Research has shown that introducing electron-donating groups onto the phenyl ring can enhance the luminescence performance. Conversely, the effect of electron-withdrawing groups can be more varied. rsc.org The additional nitrogen atom in the pyrazine (B50134) ring, when compared to the analogous imidazo[1,2-a]pyridine (B132010) system, also significantly influences the fluorescence characteristics. rsc.orgrsc.org For example, a derivative of imidazo[1,2-a]pyrazine was found to have a maximum emission at approximately 850 nm, a significant shift compared to its pyridine (B92270) counterparts. rsc.org The strategic placement of substituents allows for the fine-tuning of emission colors across the visible spectrum, from blue to red. rsc.org
| Compound/Derivative Family | Substituent Effect | Emission Range (nm) | Quantum Yield (Φ) | Reference |
| 2-Phenylimidazo[1,2-a]pyridine (PIP) Derivatives | Introduction of aryl groups at various positions | Blue-green to Red | ~0.01 in solution, higher in solid state | rsc.org |
| 2'-Hydroxy PIP (HPIP) | Excited-State Intramolecular Proton Transfer (ESIPT) | ~500 | Low in solution | rsc.org |
| 2'-Methoxy PIP | Blocks ESIPT | Blue emission | Not specified | rsc.org |
| Imidazo[1,2-a]pyrazine Derivative (10i) | Additional N in pyrazine ring, specific substituents | ~850 | Not specified | rsc.org |
| Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine Hybrids | Various aryl substituents | Deep blue emission | Not specified | rsc.org |
Absorption Spectra and Bathochromic Shifts
The electronic absorption spectra of this compound derivatives are characterized by absorption bands that can be influenced by structural modifications. A bathochromic shift, or a shift of the absorption maximum to a longer wavelength (a red shift), is a common phenomenon observed upon chemical modification of the core scaffold.
These shifts can be induced by extending the π-conjugation of the molecule. For instance, fusing an additional benzene (B151609) ring to the scaffold can result in a bathochromic shift in the absorption spectrum. The introduction of specific substituents, both electron-donating and electron-withdrawing, can also effectively tune the absorption properties. Studies on related this compound-3(7H)-ones have demonstrated that increasing the electron-withdrawing character of a substituent can lead to a bathochromic shift in the fluorescence spectra. researchgate.net This tunability is crucial for designing molecules that absorb light at specific wavelengths for applications in sensors and optoelectronic devices. science.gov
Luminescence and Aggregated State Emission
A particularly interesting property of some this compound derivatives is their emission behavior in the solid or aggregated state. While many fluorescent molecules suffer from aggregation-caused quenching (ACQ), where fluorescence intensity decreases upon aggregation, certain imidazo[1,2-a]pyrazine derivatives exhibit the opposite effect, known as aggregation-induced emission (AIE). researchgate.netnih.gov
In AIE-active molecules, the emission is weak or non-existent in dilute solutions but becomes strong in the aggregated state or in the solid form. researchgate.net This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. Several derivatives have been shown to exhibit strong solid-state luminescence, with some even displaying aggregation-induced blue-shifted emission. rsc.org This property is highly valuable for applications where high emission efficiency in the solid state is required, such as in the fabrication of organic light-emitting diodes (OLEDs). rsc.org Some compounds also exhibit mechanochromism, where their emission color changes in response to mechanical stimuli like grinding. nih.gov
Applications in Organic Electronic Materials
The favorable photophysical properties of this compound derivatives, including their high fluorescence quantum yields, tunable emission colors, and strong solid-state luminescence, make them promising candidates for use in organic electronic materials. researchgate.net One of the most significant areas of application is in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net
In OLEDs, these compounds can function as the emissive layer, responsible for generating light. Their ability to produce deep blue emission is particularly important, as stable and efficient blue emitters are a key component for full-color displays and white lighting. rsc.org The aggregation-induced emission (AIE) characteristics of certain derivatives are especially beneficial for OLEDs, as the active layers are in the solid state where these molecules can exhibit their maximum luminescence efficiency. researchgate.net
n-type Organic Semiconductors for Organic Field-Effect Transistors (OFETs)
The development of high-performance n-type organic semiconductors is crucial for the advancement of organic electronics, as it enables the fabrication of efficient and low-power complementary circuits. However, n-type materials often lag behind their p-type counterparts in performance and stability. The inherent electron-deficient nature of the imidazo[1,2-a]pyrazine ring system makes it an attractive building block for n-type semiconductors. nih.govnih.gov The inclusion of nitrogen atoms in a π-conjugated system effectively lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is a key strategy for designing air-stable n-channel materials. acs.org
A notable strategy involves the ortho-π-extension of well-known n-type materials like perylene (B46583) diimides (PDI) with an imidazo[1,2-a]pyrazine unit. This molecular design strategy has yielded promising results. In one study, a novel derivative, PDI-IPZ, was synthesized by annulating an imidazo[1,2-a]pyrazine moiety onto a PDI core. dntb.gov.ua This modification resulted in a planar molecule with desirable electronic properties for electron transport. dntb.gov.ua
When integrated into an Organic Field-Effect Transistor (OFET), the PDI-IPZ compound demonstrated clear n-type semiconductor behavior. dntb.gov.uarsc.org The performance of this material highlights the potential of the imidazo[1,2-a]pyrazine scaffold in organic electronics. dntb.gov.ua
Table 1: OFET Performance of an Imidazo[1,2-a]pyrazine-based Semiconductor
| Compound Name | OFET Type | Electron Mobility (μe) | Source(s) |
| PDI-IPZ | n-type | 0.116 cm² V⁻¹ s⁻¹ | dntb.gov.ua, rsc.org |
Potential in Bioimaging Applications
The imidazo[1,2-a]pyrazine scaffold is a promising platform for the development of fluorescent probes for bioimaging. Its derivatives often exhibit favorable photophysical properties, such as strong fluorescence and high quantum yields, which are essential for sensitive and clear imaging in biological systems. nih.govijrpr.comresearchgate.net The rigid, planar structure of the fused heterocyclic system contributes to its excellent emissive characteristics. ijrpr.com
Research on related 2-phenyl-substituted imidazo[1,2-a]pyridine cores shows that these molecules can be bright fluorophores, with emission quantum yields ranging from 0.2 to 0.7. researchgate.net The emission color can be tuned, often appearing in the near-UV to deep-blue regions of the spectrum. nih.gov Such properties have prompted their application as bioimaging probes. nih.gov
Furthermore, the development of fluorophores based on this scaffold has shown promise for specific biological targets. For instance, some derivatives have been investigated as fluorescent antagonists for adenosine (B11128) receptors, indicating their potential for targeted imaging. unifi.it A patent has also been filed for 2-phenylimidazo[1,2-a]pyrimidine (B97590) compounds as imaging agents to identify tau aggregates in the brain, which are associated with Alzheimer's disease. google.com For a fluorophore to be effective in cellular imaging, it must possess good cell permeability and low toxicity. Studies on related fused imidazole (B134444) structures have demonstrated these crucial characteristics, showing good cell membrane permeability and negligible phototoxicity, further underscoring the potential of the imidazo[1,2-a]pyrazine core in bioimaging applications.
Table 2: Photophysical Properties of Representative Imidazo[1,2-a]pyridine/Pyrazine Fluorophores
| Compound Type | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (ΦF) | Emission Color | Source(s) |
| Imidazo[1,2-a]pyridine Derivatives | ~290-325 nm | ~411-452 nm | 0.2 - 0.7 | Blue/Violet | nih.gov, researchgate.net |
| V-Shaped bis-Imidazo[1,2-a]pyridines | Not Specified | Near-UV to Deep-Blue | 0.17 - 0.51 | Deep-Blue | nih.gov |
Vii. Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Methodologies
While various methods exist for the synthesis of the imidazo[1,2-a]pyrazine (B1224502) core, the development of novel, efficient, and environmentally benign synthetic strategies remains a critical area of future research. evitachem.comnih.govrsc.org Current methodologies often rely on multi-step procedures, harsh reaction conditions, or the use of expensive and toxic reagents. nih.gov
Future efforts will likely focus on the following:
Green Chemistry Approaches: The use of water as a solvent, catalyst-free reactions, and microwave-assisted synthesis are promising avenues for creating more sustainable processes. nih.govorganic-chemistry.orgresearchgate.net For instance, catalyst-free heteroannulation reactions in a water-isopropanol medium under microwave irradiation have shown excellent yields for related imidazo[1,2-a] fused heterocycles. nih.gov Electrochemical methods also offer a green alternative by avoiding the need for external oxidants. rsc.org
One-Pot, Multi-Component Reactions (MCRs): MCRs are highly desirable as they reduce the number of synthetic steps, minimize waste, and allow for the rapid generation of diverse compound libraries. rsc.orgresearchgate.net The development of new MCRs, such as the iodine-catalyzed three-component condensation of an aryl aldehyde, 2-aminopyrazine (B29847), and tert-butyl isocyanide, provides a cost-effective and efficient route to these scaffolds at room temperature. rsc.org
Novel Catalytic Systems: Exploration of new and more efficient catalysts, including those based on earth-abundant metals, could lead to milder reaction conditions and improved yields. organic-chemistry.orgrsc.org Silver-catalyzed aminooxygenation and iron-catalyzed tandem couplings are examples of how metal catalysis can enable the synthesis of complex derivatives. organic-chemistry.orgbio-conferences.org
Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyrazine and Related Heterocycles
| Methodology | Key Features | Advantages | Challenges/Future Directions |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. evitachem.comnih.gov | Reduced reaction times, often higher yields. evitachem.com | Scale-up can be challenging; requires specialized equipment. |
| Green Solvents (e.g., Water) | Employs environmentally friendly solvents. organic-chemistry.org | Reduced environmental impact, potential for novel reactivity. organic-chemistry.org | Solubility of reactants can be a limitation. |
| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single step. rsc.orgresearchgate.net | High efficiency, diversity-oriented synthesis. rsc.org | Optimization of reaction conditions can be complex. |
| Electrochemical Synthesis | Uses electrical current to drive reactions. rsc.org | Avoids chemical oxidants, high atom economy. rsc.org | Requires specialized electrochemical setups. |
| Metal Catalysis (e.g., Ag, Fe, I2) | Utilizes metal catalysts to facilitate bond formation. rsc.orgorganic-chemistry.orgbio-conferences.org | High selectivity and efficiency for specific transformations. organic-chemistry.org | Cost and toxicity of some metals, catalyst recovery. |
Exploration of Undiscovered Reactivity Patterns
The imidazo[1,2-a]pyrazine ring system possesses a unique electronic structure with both π-excessive imidazole (B134444) and π-deficient pyrazine (B50134) rings, leading to complex reactivity. ucl.ac.uk While electrophilic substitution at the C3 position is well-documented, a comprehensive understanding of its reactivity is still evolving. ucl.ac.uk
Future research should aim to:
Investigate Electrophilic and Nucleophilic Aromatic Substitution: A systematic study of substitution reactions at various positions on the imidazo[1,2-a]pyrazine core is needed. The electron density of the molecule can be influenced by protonation or hydrogen bonding, which in turn directs the site of electrophilic attack. ucl.ac.uk
Explore C-H Functionalization: Direct C-H functionalization is a powerful tool for derivatization that avoids the need for pre-functionalized starting materials. Developing methods for selective C-H activation at different positions of the ring system will be a significant advancement.
Tandem and Cascade Reactions: Designing novel tandem or cascade reactions that can build molecular complexity in a single operation from simple starting materials is a key goal. bio-conferences.org
Deeper Mechanistic Understanding of Biological Interactions
Derivatives of 2-phenylimidazo[1,2-a]pyrazine have shown a remarkable range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects. tsijournals.commdpi.comtsijournals.com However, the precise mechanisms of action are often not fully elucidated.
Key areas for future investigation include:
Target Identification and Validation: For many active compounds, the specific biological targets remain unknown. Identifying these targets is crucial for understanding their mechanism of action and for rational drug design. For example, some derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and the viral main protease. evitachem.commdpi.com
Enzyme Inhibition Kinetics and Binding Studies: Detailed kinetic studies and structural biology techniques (e.g., X-ray crystallography, cryo-electron microscopy) can provide insights into how these compounds interact with their biological targets at the molecular level.
Cellular Pathway Analysis: Investigating the downstream effects of these compounds on cellular signaling pathways will help to build a comprehensive picture of their biological activity.
Rational Design of New Derivatives based on SAR and Computational Studies
The development of new and improved this compound derivatives will be driven by a combination of traditional structure-activity relationship (SAR) studies and modern computational methods. rsc.orgijirset.com
Future research in this area should focus on:
Systematic SAR Studies: A systematic exploration of the effects of substituents at various positions of the imidazo[1,2-a]pyrazine core is needed to build robust SAR models. rsc.orgacs.org For example, studies have shown that substitutions at the C2, C3, and C8 positions can significantly impact antioxidant and anticancer activities. rsc.orgtsijournals.com
Computational Modeling and Docking: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the biological activity of new derivatives and to guide the design of more potent and selective compounds. mdpi.comijirset.com These methods have been successfully used to predict the cytotoxic effects of imidazo[1,2-a]pyrazine derivatives on different cancer cell lines. ijirset.com
Pharmacokinetic Profiling: In addition to potency, the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives must be optimized to ensure they have good drug-like properties. mdpi.com
Table 2: Structure-Activity Relationship (SAR) Insights for Imidazo[1,2-a]pyrazine Derivatives
| Position of Substitution | Impact on Biological Activity | Example | Reference |
|---|---|---|---|
| C2-position | Influences anticancer and antiviral activity. A pyridin-4-yl group showed potent CDK9 inhibition. | 2-(pyridin-4-yl)-N-benzylimidazo[1,2-a]pyrazin-3-amine | mdpi.com |
| C3-position | Substitution is often required for activity. Bromine substitution can enhance antioxidant properties. | 3-bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine | tsijournals.com |
| C8-position | Amination at this position is often necessary for good antioxidant activity. | 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine | tsijournals.com |
Expansion into New Material Science Applications
The unique photophysical properties of the this compound scaffold make it a promising candidate for applications in material science. evitachem.comrsc.org Specifically, derivatives exhibiting excited-state intramolecular proton transfer (ESIPT) have garnered attention for their potential use in organic light-emitting diodes (OLEDs) and fluorescent sensors. rsc.org
Future research directions in material science include:
Development of Novel Fluorophores: The synthesis of new derivatives with tunable emission wavelengths, high quantum yields, and large Stokes shifts is a key objective. Aryl substitution has been shown to be an effective strategy for tuning the ESIPT luminescence from blue-green to red. rsc.org
Organic Electronics: The electronic properties of these compounds suggest their potential use in organic electronics, such as in conductive polymers and coatings.
Chemosensors: The fluorescent properties of the imidazo[1,2-a]pyrazine core could be exploited for the development of selective and sensitive chemosensors for the detection of metal ions or other analytes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
